Hydroxydehydro Nifedipine Carboxylate

Description

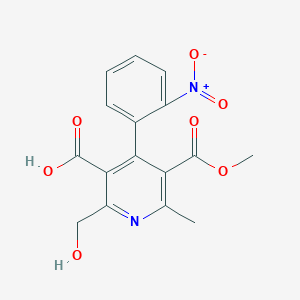

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O7/c1-8-12(16(22)25-2)13(14(15(20)21)10(7-19)17-8)9-5-3-4-6-11(9)18(23)24/h3-6,19H,7H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDQNVJJIRIJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)CO)C(=O)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544729 | |

| Record name | 2-(Hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34783-31-8 | |

| Record name | Hydroxydehydro nifedipine carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034783318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYDEHYDRO NIFEDIPINE CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X84A812XXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Hydroxydehydro Nifedipine Carboxylate" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Hydroxydehydro Nifedipine (B1678770) Carboxylate. As a primary metabolite of the widely prescribed calcium channel blocker Nifedipine, a thorough understanding of this compound is crucial for researchers in drug metabolism, pharmacokinetics, and toxicology. This document details its physicochemical properties, metabolic pathway, and provides insights into experimental protocols for its analysis.

Chemical Structure and Properties

Hydroxydehydro Nifedipine Carboxylate, scientifically known as 2-(hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid, is the primary, inactive metabolite of Nifedipine.[1][2] Its formation involves the oxidation of the dihydropyridine (B1217469) ring of Nifedipine to a pyridine (B92270) ring and the hydrolysis of one of the methyl ester groups to a carboxylic acid.

Chemical Structure:

References

Synthesis and purification of "Hydroxydehydro Nifedipine Carboxylate" reference standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the reference standard for Hydroxydehydro Nifedipine (B1678770) Carboxylate, a key metabolite of the widely used calcium channel blocker, Nifedipine. This document details the chemical properties, a proposed synthetic pathway, and robust purification and analytical methodologies essential for obtaining a high-purity reference standard for research and development purposes.

Introduction

Hydroxydehydro Nifedipine Carboxylate, with the IUPAC name 2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid, is a significant metabolite of Nifedipine.[1][2] As a reference standard, its availability in a highly pure form is critical for pharmacokinetic studies, metabolism profiling, and as a standard in the analytical testing of Nifedipine and its related substances. This guide outlines a feasible synthetic approach and purification strategy to obtain this compound with the requisite purity for use as a reference material.

Chemical Properties:

| Property | Value | Reference |

| IUPAC Name | 2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | [1] |

| CAS Number | 34783-31-8 | [1][2] |

| Molecular Formula | C₁₆H₁₄N₂O₇ | [1] |

| Molecular Weight | 346.29 g/mol | [1] |

| Appearance | Expected to be a solid | [3] |

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process commencing with a modified Hantzsch dihydropyridine (B1217469) synthesis, followed by oxidation, selective hydrolysis, and hydroxylation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Nifedipine)

This initial step follows the classical Hantzsch dihydropyridine synthesis.[4]

Materials:

-

2-Nitrobenzaldehyde

-

Methyl acetoacetate

-

Ammonium (B1175870) bicarbonate

Procedure:

-

In a round-bottom flask, dissolve 2-nitrobenzaldehyde and methyl acetoacetate in methanol.

-

Heat the mixture to 60-70°C with stirring.

-

Gradually add ammonium bicarbonate to the reaction mixture.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.

-

Filter the solid, wash with cold methanol, and dry under vacuum to yield the crude Nifedipine.

Step 2: Oxidation to Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate (Dehydronifedipine)

The dihydropyridine ring is aromatized to a pyridine (B92270) ring. Several oxidizing agents can be employed for this step.[5]

Materials:

-

Nifedipine (from Step 1)

-

Calcium hypochlorite (B82951) (Ca(OCl)₂) or Nitric Acid

-

Ethyl acetate (B1210297) and Water

Procedure using Calcium Hypochlorite:

-

Dissolve the crude Nifedipine in ethyl acetate.

-

Add an aqueous solution of calcium hypochlorite.

-

Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude Dehydronifedipine.

Step 3: Oxidation of the 2-Methyl Group

This step involves the selective oxidation of one of the methyl groups on the pyridine ring to a hydroxymethyl group. This is a critical and challenging step, and may be inspired by the metabolic pathway of nifedipine which involves cytochrome P450-mediated oxidation.[6]

Materials:

-

Dehydronifedipine (from Step 2)

-

A suitable oxidizing agent (e.g., selenium dioxide or a biomimetic oxidation system)

-

Appropriate solvent (e.g., dioxane)

Procedure (Conceptual):

-

Dissolve Dehydronifedipine in a suitable solvent like dioxane.

-

Add a stoichiometric amount of selenium dioxide.

-

Reflux the mixture while monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove selenium residues.

-

The filtrate is then concentrated and subjected to preliminary purification (e.g., column chromatography) to isolate the hydroxymethyl derivative.

Step 4: Selective Hydrolysis of the Ester Group

The final step is the selective hydrolysis of one of the two methyl ester groups to a carboxylic acid. This can be achieved through controlled chemical or enzymatic hydrolysis.[2][7]

Materials:

-

Hydroxymethyl Dehydronifedipine Dimethyl Ester (from Step 3)

-

A suitable base (e.g., sodium hydroxide) or a specific esterase enzyme

-

Methanol and Water

Procedure (Controlled Chemical Hydrolysis):

-

Dissolve the diester in a mixture of methanol and water.

-

Add a calculated amount of sodium hydroxide (B78521) solution dropwise at a controlled temperature (e.g., 0-5°C) to favor mono-hydrolysis.

-

Monitor the reaction closely by HPLC to maximize the yield of the desired mono-acid.

-

Once the desired conversion is achieved, neutralize the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain the crude this compound.

Purification of this compound

Purification to a reference standard grade requires a robust method, typically involving recrystallization followed by preparative High-Performance Liquid Chromatography (HPLC).

Recrystallization

Solvent System: A suitable solvent system, such as methanol/water or ethanol/water, should be chosen to recrystallize the crude product. This will help in removing a significant portion of impurities.

Preparative HPLC

Column: A reversed-phase C18 column is recommended. Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the protonation of the carboxylic acid group.[8][9][10] Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 235-240 nm).[8][11] Procedure:

-

Dissolve the recrystallized product in a minimal amount of the mobile phase.

-

Inject the solution onto the preparative HPLC system.

-

Collect the fractions corresponding to the main peak of this compound.

-

Combine the pure fractions and remove the organic solvent under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the final high-purity product.

Analytical Characterization

The identity and purity of the synthesized reference standard must be confirmed using a battery of analytical techniques.

Purity Analysis by HPLC:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (e.g., 60:40:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 238 nm |

| Injection Volume | 10 µL |

| Expected Purity | >99.5% |

Structural Confirmation:

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons of the nitrophenyl group, the pyridine ring proton, the hydroxymethyl protons, the methyl ester protons, and the pyridine methyl protons. |

| ¹³C NMR | Resonances for all 16 carbon atoms, including the carbonyl carbons of the ester and carboxylic acid, and the carbons of the pyridine and nitrophenyl rings. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₄N₂O₇). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (ester and carboxylic acid), and N-O (nitro group) functional groups. |

Logical Workflow for Purification and Analysis

References

- 1. This compound | C16H14N2O7 | CID 13599653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glppharmastandards.com [glppharmastandards.com]

- 4. CN103204814A - Preparation method of nifedipine as well as impurity separating method and application of nifedipine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. In vivo oxidative cleavage of a pyridine-carboxylic acid ester metabolite of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. RP-HPLC method development and validation for nifedipine. [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In Vitro Formation of Hydroxydehydro Nifedipine Carboxylate from Nifedipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro formation of Hydroxydehydro Nifedipine (B1678770) Carboxylate, a key metabolite of the widely used calcium channel blocker, Nifedipine. This document outlines the metabolic pathways, detailed experimental protocols for its formation using human liver microsomes, and analytical methodologies for its quantification.

Introduction

Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. The initial and rate-limiting step in its biotransformation is the oxidation of the dihydropyridine ring to a pyridine (B92270) ring, forming dehydronifedipine.[1][2] This intermediate is then further metabolized to various carboxylic acid derivatives, including Hydroxydehydro Nifedipine Carboxylate. Understanding the in vitro formation of these metabolites is crucial for drug metabolism studies, assessing drug-drug interaction potential, and predicting in vivo pharmacokinetic behavior.

Metabolic Pathway

The in vitro conversion of Nifedipine to this compound is a two-step enzymatic process:

-

Oxidation of Nifedipine to Dehydronifedipine: This initial step is catalyzed by Cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme in the human liver.[1][2] This reaction requires the presence of NADPH as a cofactor.

-

Formation of this compound: Following the initial oxidation, dehydronifedipine undergoes further metabolism to form its carboxylic acid derivatives. This includes the formation of 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (a primary carboxylic acid metabolite) and the subsequent formation of a 2-hydroxymethyl-pyridinecarboxylic acid derivative.[3]

The overall metabolic cascade can be visualized as follows:

Experimental Protocols

This section provides detailed methodologies for the in vitro formation and analysis of this compound from Nifedipine using human liver microsomes (HLMs).

In Vitro Incubation for Metabolite Formation

This protocol is adapted from established methods for studying Nifedipine metabolism in human liver microsomes.

Materials:

-

Nifedipine

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Trichloroacetic acid (TCA) or ice-cold acetonitrile to stop the reaction.

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Human Liver Microsomes (final concentration: 0.2-0.5 mg/mL)

-

Nifedipine (final concentration: 1-100 µM, dissolved in a minimal amount of organic solvent like methanol (B129727) or DMSO, with the final solvent concentration in the incubation typically being ≤1%)

-

Potassium phosphate buffer (0.1 M, pH 7.4) to make up the pre-incubation volume.

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or a solution of TCA (e.g., 10% w/v).

-

Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

-

Sample Collection: Collect the supernatant for analysis by HPLC or LC-MS/MS.

The experimental workflow is illustrated below:

Analytical Methodology

The separation and quantification of Nifedipine and its metabolites are typically achieved using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.

HPLC Method Example:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, or methanol and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. A common mobile phase is a mixture of methanol and water (70:30, v/v) with the pH adjusted to 3.0 with orthophosphoric acid.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 235 nm.[5]

-

Injection Volume: 20 µL.

LC-MS/MS Method for Higher Sensitivity:

For more sensitive and selective quantification, an LC-MS/MS method is recommended.

-

Chromatographic conditions: Similar to the HPLC method, but often with UPLC for faster analysis.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used to detect the specific parent-to-daughter ion transitions for Nifedipine, dehydronifedipine, and this compound.

Quantitative Data

The kinetics of the initial oxidation of Nifedipine to dehydronifedipine by CYP3A4 can be characterized by the Michaelis-Menten parameters, Km and Vmax.

| Enzyme System | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Human Liver Microsomes | Nifedipine | 20-100 | 0.5-2.0 | [General range from literature] |

| Recombinant CYP3A4 | Nifedipine | 15-50 | Varies with expression system | [General range from literature] |

Note: The kinetic parameters for the subsequent formation of this compound from dehydronifedipine are not well-established in the literature and would require dedicated in vitro studies.

Conclusion

This technical guide provides a comprehensive framework for the in vitro study of this compound formation from Nifedipine. The provided protocols for incubation and analysis serve as a robust starting point for researchers in drug metabolism and development. Further investigation is warranted to fully elucidate the enzymatic players and kinetics of the secondary metabolic steps leading to the final carboxylate product. The methodologies described herein are essential for a deeper understanding of Nifedipine's metabolic fate and its potential for drug-drug interactions.

References

- 1. Evaluating the Disposition of a Mixed Aldehyde Oxidase/Cytochrome P450 Substrate in Rats with Attenuated P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. globalresearchonline.net [globalresearchonline.net]

Navigating the Stability and Degradation of Hydroxydehydro Nifedipine Carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxydehydro Nifedipine (B1678770) Carboxylate, a principal metabolite of the widely prescribed calcium channel blocker Nifedipine, plays a crucial role in understanding the drug's in vivo behavior and potential toxicological profile. This technical guide provides a comprehensive overview of the stability and degradation pathways of Hydroxydehydro Nifedipine Carboxylate. Given the limited direct research on this specific metabolite, this guide synthesizes information from extensive studies on its parent compound, Nifedipine, to infer its stability characteristics and degradation mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies.

Formation of this compound: A Metabolic Journey

This compound, chemically known as 2-(hydroxymethyl)-6-methyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid, 5-methyl ester, is not a primary degradation product but rather a significant metabolite of Nifedipine formed through oxidative metabolism in the body[1][2]. The formation pathway is a multi-step enzymatic process primarily mediated by cytochrome P450 enzymes, particularly CYP3A4[3].

The metabolic conversion involves two key transformations:

-

Dehydrogenation: The dihydropyridine (B1217469) ring of Nifedipine is oxidized to a more stable pyridine (B92270) ring.

-

Oxidative Metabolism: This is followed by the oxidation of one of the methyl groups on the pyridine ring to a hydroxymethyl group and subsequent hydrolysis of one of the ester linkages to a carboxylic acid. This oxidative cleavage is a critical step in the metabolism of Nifedipine's pyridine metabolites[4].

Metabolic pathway of Nifedipine to this compound.

Stability Profile and Degradation Pathways

Photodegradation

Nifedipine is notoriously sensitive to light, particularly in the UV and visible light spectrums[5]. This photo-instability is a critical consideration in its formulation and storage. The degradation of Nifedipine under light exposure primarily leads to the formation of two major products:

-

Nitroso-phenylpyridine derivative: Formed under daylight or natural light conditions.

-

Nitro-phenylpyridine derivative: Formed under UV irradiation[5][7].

Given that this compound retains the core nitro-phenylpyridine structure, it is highly probable that it exhibits similar photosensitivity. The chromophoric groups present in the molecule are susceptible to absorbing light energy, which can trigger degradation reactions.

A newly discovered photodegradation pathway for nifedipine involves its concurrent decomposition into six components, with the main photoproduct being a nitroso derivative. Other minor products include a cis-azoxy derivative, a trans-azoxy derivative, a N,N'-dioxide derivative, and a lactam derivative[8]. It is plausible that this compound could undergo analogous transformations.

Inferred photodegradation pathways for this compound.

Oxidative Degradation

Oxidative degradation is another relevant pathway. Studies on Nifedipine have shown that it can be degraded under oxidative stress. For instance, treatment with hydrogen peroxide can lead to significant degradation. In the presence of UV light and hydrogen peroxide, nifedipine removal can reach up to 99.94%[9]. The degradation proceeds through the generation of reactive oxygen species (ROS) like hydroxyl and superoxide (B77818) radicals, leading to a cascade of reactions including dehydrogenation and dehydration[9]. The presence of the hydroxymethyl group in this compound could potentially make it more susceptible to oxidative attack compared to Nifedipine.

Hydrolytic Degradation

The stability of Nifedipine is also influenced by pH. While it is relatively stable in acidic conditions, it is known to be unstable at a pH greater than 10 in the presence of hemoglobin[7]. The ester functional group in this compound could be susceptible to hydrolysis, particularly under alkaline conditions, leading to the formation of the corresponding dicarboxylic acid.

Quantitative Stability Data (Inferred from Nifedipine Studies)

The following table summarizes quantitative data on the degradation of Nifedipine under various conditions. This data can serve as a proxy for estimating the stability of this compound.

| Stress Condition | Nifedipine Concentration | Degradation Product(s) | % Degradation | Reference |

| Photodegradation | ||||

| Daylight/Room Light | Pulverized tablets | Nitroso derivative and other minor products | Significant after 30 days | [8] |

| 40W Tungsten Lamp | Solution | Two chemical components detected | Zero-order kinetics initially, then first-order | [10] |

| Oxidative Degradation | ||||

| UV/H₂O₂ | 5 mg/L solution (pH 7) | 11 intermediate products | 99.94% after 5 min | [9] |

| Hydrolytic Degradation | ||||

| Alkaline (pH > 10) | In the presence of hemoglobin | Not specified | Unstable | [7] |

Experimental Protocols for Stability and Degradation Studies

The following are generalized experimental protocols adapted from studies on Nifedipine that can be applied to investigate the stability of this compound.

Photostability Testing

Objective: To assess the stability of this compound under light exposure.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

-

Light Exposure: Expose the solutions to a controlled light source, such as a xenon lamp or a combination of cool white fluorescent and near-ultraviolet lamps, according to ICH Q1B guidelines. A control sample should be kept in the dark.

-

Sample Analysis: At specified time intervals, withdraw aliquots of the exposed and control samples.

-

Analytical Technique: Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify the parent compound and any degradation products.

-

Data Analysis: Calculate the percentage degradation of this compound and identify the degradation products by comparing their retention times and UV spectra with those of reference standards or by using mass spectrometry (LC-MS) for structural elucidation.

Forced Degradation Studies (Oxidative and Hydrolytic)

Objective: To investigate the degradation of this compound under oxidative and hydrolytic stress.

Methodology:

-

Sample Preparation: Prepare solutions of this compound.

-

Stress Conditions:

-

Oxidative: Treat the solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or elevated temperature.

-

Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 M) and heat the solution.

-

Alkaline Hydrolysis: Add sodium hydroxide (B78521) (e.g., 0.1 M) and heat the solution.

-

Neutral Hydrolysis: Reflux the solution in water.

-

-

Neutralization: After the specified stress period, neutralize the acidic and alkaline samples.

-

Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method as described above.

Experimental workflow for stability testing.

Conclusion

While direct data on the stability and degradation of this compound is limited, a comprehensive understanding can be inferred from the extensive research on its parent drug, Nifedipine. The primary routes of degradation are likely to be photodegradation and, to a lesser extent, oxidative and hydrolytic pathways. The provided experimental protocols offer a robust framework for conducting specific stability studies on this important metabolite. Further research is warranted to definitively characterize the stability profile of this compound, which will contribute to a more complete understanding of Nifedipine's overall disposition and safety profile.

References

- 1. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 4. In vivo oxidative cleavage of a pyridine-carboxylic acid ester metabolite of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of a new degradation product of nifedipine formed on catalysis by atenolol: A typical case of alteration of degradation pathway of one drug by another - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Complex Spectroscopy Studies of Nifedipine Photodegradation [mdpi.com]

- 8. Newly discovered photodegradation products of nifedipine in hospital prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly efficient UV/H2O2 technology for the removal of nifedipine antibiotics: Kinetics, co-existing anions and degradation pathways | PLOS One [journals.plos.org]

- 10. A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxydehydro Nifedipine Carboxylate: An In-depth Technical Guide to its Role as a Biomarker for Nifedipine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifedipine (B1678770), a widely prescribed dihydropyridine (B1217469) calcium channel blocker for the management of hypertension and angina pectoris, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The formation of its metabolites is a critical determinant of its pharmacokinetic profile and can be indicative of individual metabolic capacity and potential drug-drug interactions. This technical guide focuses on a key metabolite, hydroxydehydro nifedipine carboxylate, providing a comprehensive overview of its formation, its significance as a biomarker for nifedipine metabolism, and detailed methodologies for its quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, clinical pharmacology, and drug development.

Introduction to Nifedipine Metabolism

Nifedipine is almost completely absorbed from the gastrointestinal tract; however, due to significant first-pass metabolism, its oral bioavailability ranges from 45% to 68%. The primary site of nifedipine metabolism is the liver, where it is extensively biotransformed into inactive, water-soluble metabolites that are subsequently excreted.[1][2] Approximately 60% to 80% of an administered dose of nifedipine is excreted in the urine as inactive metabolites.[1][3]

The oxidative metabolism of nifedipine is predominantly catalyzed by the CYP3A4 isoenzyme.[4] This process leads to the formation of several metabolites, with the initial and rate-limiting step being the oxidation of the dihydropyridine ring to a pyridine (B92270) ring, forming dehydronifedipine. This primary metabolite is then further metabolized to carboxylic acid derivatives.

This compound: A Key Biomarker

"this compound" is a collective term that can refer to the major acidic metabolites of nifedipine. The primary carboxylic acid metabolites are:

-

2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (often referred to as M-I).

-

2-hydroxymethyl-6-methyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid .

-

The corresponding 2-hydroxymethyl-pyridinecarboxylic acid (often referred to as M-II), which results from further metabolism.[2]

The formation of these carboxylic acid metabolites represents a significant pathway in the clearance of nifedipine. Therefore, their quantification in biological matrices such as plasma and urine can serve as a reliable biomarker for assessing nifedipine metabolism and, by extension, CYP3A4 activity. Monitoring the levels of this compound can be crucial in pharmacokinetic studies, drug-drug interaction studies involving CYP3A4 inhibitors or inducers, and in understanding inter-individual variability in nifedipine response.

Metabolic Pathway of Nifedipine

The metabolic cascade of nifedipine to its carboxylic acid derivatives is a multi-step process primarily occurring in the liver. The signaling pathway is centered around the activity of the CYP3A4 enzyme.

References

The Discovery and Identification of Nifedipine Metabolites in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by extensive hepatic metabolism. Understanding the biotransformation of nifedipine is crucial for optimizing its clinical use, predicting potential drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the discovery, identification, and quantification of nifedipine metabolites in humans, detailing the metabolic pathways, experimental protocols for analysis, and quantitative data reported in the literature.

Nifedipine Metabolism: The Central Role of CYP3A4

The metabolism of nifedipine is a rapid and extensive process, with approximately 60-80% of an administered dose being eliminated as metabolites in the urine and the remainder in the feces.[3] This biotransformation is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system located in the liver and small intestine, leading to a significant first-pass effect.[2] The primary metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine (B92270) analog.[4][5][6]

The metabolic activity of CYP3A4 is a key determinant of interindividual variability in nifedipine plasma concentrations. Genetic polymorphisms in the CYP3A4 gene can influence the rate of nifedipine metabolism. For instance, the CYP3A417 allele has been shown to result in decreased metabolic activity compared to the wild-type CYP3A41 allele.

Major Nifedipine Metabolites in Humans

Several metabolites of nifedipine have been identified in human plasma and urine. The principal metabolites are inactive and water-soluble, facilitating their renal excretion.[3] The key metabolites include:

-

Dehydronifedipine (M-I): Also referred to as the pyridine analog of nifedipine, this is the primary metabolite formed through the oxidation of the dihydropyridine ring.[7][8][9] It is formally named 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester.

-

Dehydronifedipinic acid (M-II): This metabolite is formed by the hydrolysis of one of the methyl ester groups of dehydronifedipine to a carboxylic acid. Its full chemical name is 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid.[10]

-

Dehydronifedipinolactone (M-III): Further metabolism of M-II can lead to the formation of a lactone.

While dehydronifedipine is a consistent and significant metabolite, the levels of M-II are often considerably elevated in serum, whereas M-III may not be detectable in either serum or urine.[7]

Quantitative Analysis of Nifedipine and its Metabolites

The quantification of nifedipine and its metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Various analytical techniques have been developed and validated for this purpose, with high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), being the most common.

Data Presentation: Quantitative Levels of Nifedipine and Metabolites

The following tables summarize the reported concentrations of nifedipine and its major metabolites in human plasma and serum.

Table 1: Plasma/Serum Concentrations of Nifedipine and its Metabolites in Humans

| Analyte | Matrix | Concentration Range | Analytical Method | Reference |

| Nifedipine | Plasma | 0.104 - 52.0 ng/mL | UPLC-MS/MS | [11] |

| Nifedipine | Plasma | 0.17 - 102 ng/mL | HPLC-MS/MS | [12] |

| Nifedipine | Plasma | 4.01 - 297.03 ng/mL | LC-MS/MS | [13] |

| Nifedipine | Plasma | 5.0 - 200.0 ng/mL | HPLC-UV | [14] |

| Nifedipine | Serum | 50 - 200 ng/mL | HPLC | [7] |

| Dehydronifedipine (M-I) | Serum | 50 - 200 ng/mL | HPLC | [7] |

| Dehydronifedipinic acid (M-II) | Serum | 200 - 2000 ng/mL | HPLC | [7] |

| Dehydronifedipinolactone (M-III) | Serum | Not Detected | HPLC | [7] |

Note: The reported concentration ranges can vary depending on the dosage, formulation (immediate-release vs. extended-release), and the individual's metabolic capacity.

Experimental Protocols for Metabolite Identification and Quantification

Detailed and validated experimental protocols are critical for the reliable analysis of nifedipine and its metabolites. The following sections outline the key methodologies cited in the literature.

Sample Preparation

A crucial first step in the analysis of nifedipine and its metabolites from biological matrices is the extraction of the analytes from interfering substances. Due to the photosensitivity of nifedipine, all sample handling should be performed under red light or in amber glassware to prevent photodegradation.[8]

-

Liquid-Liquid Extraction (LLE): This is a common technique where the plasma or urine sample is extracted with an organic solvent.

-

Protocol: To a 0.5 mL plasma sample, add an internal standard and denature proteins with urea. Extract the analytes with ethyl acetate (B1210297). The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.[15]

-

-

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to LLE.

-

Protocol: Condition a C18 SPE cartridge with methanol (B129727) and water. Load the plasma sample onto the cartridge. Wash the cartridge to remove interferences, and then elute the analytes with a suitable organic solvent. The eluate is then evaporated and reconstituted for analysis.[13][14]

-

Chromatographic and Spectrometric Analysis

GC, particularly when coupled with an electron-capture detector (ECD) or a mass spectrometer (MS), provides high sensitivity and specificity for the analysis of nifedipine and its metabolites.

-

GC-ECD Protocol:

-

Sample Preparation: Nifedipine is oxidized to its pyridine analog, followed by benzene (B151609) extraction. Metabolites are extracted with ethyl acetate, and M-I is derivatized to its methyl ester.[9]

-

Chromatographic Conditions: A packed column with 3% OV-101 on a solid support is used. On-column injection is preferred to prevent the thermal degradation of nifedipine to its pyridine analog.[8][16]

-

Detection: An electron-capture detector is used for sensitive quantification.[8]

-

HPLC is a versatile and widely used technique for the separation and quantification of nifedipine and its metabolites.

-

HPLC-UV Protocol:

-

Sample Preparation: Solid-phase extraction using C18 cartridges.[14]

-

Chromatographic Conditions:

-

Column: Lichrocart Lichrospher 60 RP selectB column.[14]

-

Mobile Phase: A mixture of 0.020 mol/L KH2PO4 (pH 4.8) and acetonitrile (B52724) (42:58, v/v).[14]

-

-

Detection: UV detection at 240 nm.[14]

-

-

LC-MS/MS Protocol: This is currently the most sensitive and specific method for the analysis of nifedipine and its metabolites.

-

Sample Preparation: Liquid-liquid extraction with a mixture of n-hexane-diethyl ether (1:3, v/v).[11]

-

Chromatographic Conditions:

-

Column: ACQUITY UPLC™ BEH C18 column.[11]

-

Mobile Phase: Acetonitrile and 10 mmol/L ammonium (B1175870) acetate (75:25, v/v).[11]

-

-

Mass Spectrometry Conditions:

-

Visualizing Nifedipine Metabolism and Analytical Workflows

Diagrams are powerful tools for illustrating complex biological and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the nifedipine metabolic pathway and a typical analytical workflow.

Nifedipine Metabolic Pathway

Caption: Metabolic pathway of nifedipine in humans.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for nifedipine metabolite analysis by LC-MS/MS.

Conclusion

The discovery and identification of nifedipine metabolites have been pivotal in understanding its disposition in humans. The primary metabolic pathway, driven by CYP3A4-mediated oxidation, leads to the formation of inactive, water-soluble metabolites that are efficiently cleared from the body. A range of robust analytical methods, particularly LC-MS/MS, have been developed for the sensitive and specific quantification of nifedipine and its metabolites in biological fluids. The detailed experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics, facilitating further research and optimizing the therapeutic use of nifedipine.

References

- 1. Nifedipine | C17H18N2O6 | CID 4485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of nifedipine and its three principal metabolites in plasma and urine by automated electron-capture capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Nifedipine Metabolites and Their Determination by Gas Chromatography [jstage.jst.go.jp]

- 10. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. Development of an HPLC method for the determination of nifedipine in human plasma by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative analysis of nifedipine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Determination of nifedipine and its metabolites in plasma using gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Nifedipine's Carboxylic Acid Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina pectoris. Its therapeutic effects are attributed to its potent inhibition of L-type calcium channels in vascular smooth muscle and myocardial cells. Following administration, nifedipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and small intestine. This metabolic process leads to the formation of several metabolites, with the principal product being a carboxylic acid derivative. This technical guide provides an in-depth exploration of the biological significance of this primary carboxylic acid metabolite, consolidating available data on its formation, pharmacological activity, and analytical determination. While generally considered inactive, a thorough understanding of its properties is crucial for a comprehensive pharmacological profile of nifedipine.

Nifedipine Metabolism: Formation of the Carboxylic Acid Metabolite

The biotransformation of nifedipine is a rapid and extensive process, resulting in a bioavailability of 45-68% for the parent drug. The primary metabolic pathway involves the oxidation of the dihydropyridine ring to a pyridine (B92270) ring, a reaction catalyzed predominantly by CYP3A4.[1][2][3] This initial oxidation product is then further metabolized.

The main carboxylic acid metabolite of nifedipine is chemically identified as 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid .[2][4] This metabolite is also referred to in the literature as dehydronifedipinic acid or Metabolite M-I.[4] Its formation is a key step in the elimination pathway of nifedipine. Subsequently, this carboxylic acid metabolite can be further metabolized to a hydroxymethyl derivative.[2][4] Ultimately, these water-soluble, inactive metabolites are primarily excreted in the urine (60-80%) and feces.[1][3]

Pharmacological Activity of the Carboxylic Acid Metabolite

A critical aspect for drug development and clinical pharmacology is the activity of drug metabolites. In the case of nifedipine, its primary carboxylic acid metabolite is consistently reported to be pharmacologically inactive.[2][3] This inactivity is primarily in the context of its ability to block L-type calcium channels, the mechanism of action of the parent compound, nifedipine.

Calcium Channel Blocking Activity

While direct quantitative data such as IC50 values or binding affinities for the purified carboxylic acid metabolite are not extensively reported in publicly available literature, the consensus in pharmacological studies is that the oxidation of the dihydropyridine ring to a pyridine ring results in a loss of calcium channel blocking activity. The structural integrity of the dihydropyridine ring is essential for the antagonist effect at the L-type calcium channel.

| Compound | Target | Activity | Reference |

| Nifedipine | L-type Calcium Channels | Potent Antagonist | [1] |

| 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid | L-type Calcium Channels | Inactive | [2][3] |

Table 1: Comparative Pharmacological Activity

Other Potential Biological Activities

Extensive searches of the scientific literature did not yield significant evidence of other biological activities or interactions with signaling pathways for the carboxylic acid metabolite of nifedipine. Studies on the effects of nifedipine on pathways such as nitric oxide synthase and phosphodiesterase have focused on the parent drug.[5][6] The rapid conversion of nifedipine to its inactive metabolites is a key feature of its pharmacokinetic profile. The lack of reported biological activity for the carboxylic acid metabolite suggests it is primarily an elimination product without significant off-target effects. However, the potential for subtle biological interactions cannot be entirely excluded without further dedicated research.

Signaling Pathways: A Note on the Parent Compound

As there is a lack of data on the direct effects of the carboxylic acid metabolite on cellular signaling, this section will briefly outline some of the known signaling interactions of the parent drug, nifedipine, to provide a broader context for researchers. It is crucial to emphasize that these are the effects of nifedipine and not its carboxylic acid metabolite.

Nifedipine's primary action is the blockade of L-type calcium channels, which directly impacts intracellular calcium concentrations and subsequently affects numerous downstream signaling cascades. Beyond this canonical mechanism, some studies have suggested that nifedipine may influence other signaling pathways:

-

Nitric Oxide (NO) Signaling: Some research indicates that nifedipine may increase the bioavailability of endothelial nitric oxide (NO), not by altering the expression of endothelial NO synthase (eNOS), but possibly through antioxidative effects that protect NO from degradation.[5][7]

-

Phosphodiesterase (PDE) Inhibition: There is some in vitro evidence to suggest that nifedipine may inhibit certain phosphodiesterase isoforms, which could lead to an accumulation of cyclic GMP.[6]

Experimental Protocols

The accurate quantification of nifedipine and its carboxylic acid metabolite in biological matrices is essential for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Methodology:

-

Sample Preparation:

-

Plasma/Serum: Protein precipitation is a common first step, often achieved by adding acetonitrile. This is followed by either liquid-liquid extraction (e.g., with ethyl acetate (B1210297) at a specific pH) or solid-phase extraction (SPE) to isolate the analytes.[8]

-

Urine: Urine samples may require a dilution step followed by extraction.

-

-

Chromatographic Conditions:

-

Column: A C8 or C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water or a buffer is common. The composition can be isocratic or a gradient.

-

Detection: UV detection is frequently used, with wavelengths around 235 nm being suitable for nifedipine and its metabolites. For higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the preferred method.

-

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to a calibration curve generated from standards of known concentrations.

| Parameter | Example Condition 1 | Example Condition 2 |

| Column | C8 reverse-phase | C18 reverse-phase |

| Mobile Phase | Acetonitrile:Water | Methanol:Water with buffer |

| Detection | UV at 235 nm | Tandem Mass Spectrometry (MS/MS) |

| Reference | [8] | - |

Table 2: Example HPLC Conditions

Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

-

Sample Preparation and Derivatization:

-

Analysis of acidic metabolites like the carboxylic acid derivative by GC-MS often requires a derivatization step to increase volatility. Extractive methylation is a technique that has been successfully employed.

-

-

Chromatographic Conditions:

-

Column: A capillary column, such as one with a dimethylpolysiloxane stationary phase, is typically used.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.

-

-

Mass Spectrometry:

-

The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

-

Conclusion

The primary carboxylic acid metabolite of nifedipine, 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid, is the major product of the drug's extensive metabolism. The available evidence strongly indicates that this metabolite is pharmacologically inactive, at least with respect to the L-type calcium channel blocking activity that defines the therapeutic effects of nifedipine. While this lack of activity is a key feature of nifedipine's safety profile, as it prevents the accumulation of active metabolites, there is a notable absence of research into other potential biological effects or interactions with cellular signaling pathways. Future research could explore these areas to provide an even more complete understanding of the overall biological impact of nifedipine administration. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of both the parent drug and its carboxylic acid metabolite, which is fundamental for ongoing and future pharmacokinetic and pharmacodynamic research.

References

- 1. In vivo oxidative cleavage of a pyridine-carboxylic acid ester metabolite of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nifedipine | C17H18N2O6 | CID 4485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nifedipine increases endothelial nitric oxide bioavailability by antioxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug interactions: the new phosphodiesterase inhibitor enoximone and the calcium channel blocker nifedipine in coronary surgery patients--influence on hemodynamics and plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nifedipine and diltiazem but not verapamil up-regulate endothelial nitric-oxide synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | 74936-72-4 | Benchchem [benchchem.com]

Methodological & Application

Application Note: Quantification of Hydroxydehydro Nifedipine Carboxylate in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxydehydro Nifedipine Carboxylate is an inactive metabolite of Nifedipine, a dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension and angina.[1] Monitoring its concentration in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure accuracy and precision.

Materials and Methods

Chemicals and Reagents

-

This compound reference standard (CAS No: 34783-31-8)[2][3][4]

-

This compound-d4 (Internal Standard - IS)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

-

Analytical column: C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm).

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions from the primary stock solution using a mixture of acetonitrile and water (50:50, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d4 in methanol.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a mixture of acetonitrile and water (50:50, v/v) to achieve a final concentration of 100 ng/mL.

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte from human plasma.[5][6]

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 100 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| Column | C18 (e.g., 50 mm × 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | See Table 1 |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 90 |

| 2.0 | 90 |

| 2.1 | 10 |

| 3.0 | 10 |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Turbo Spray Temp | 500°C |

Table 2: MRM Transitions and Parameters

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| This compound | 347.1 | 315.1 | 60 | 25 |

| This compound-d4 (IS) | 351.1 | 319.1 | 60 | 25 |

Note: The exact MRM transitions and collision energies may require optimization on the specific mass spectrometer being used.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is used.

Table 3: Typical Calibration Curve Data

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.061 |

| 10 | 0.125 |

| 50 | 0.630 |

| 100 | 1.255 |

| 250 | 3.140 |

| 500 | 6.280 |

| 1000 | 12.550 |

| Correlation Coefficient (r²) | > 0.995 |

Precision and Accuracy

The intra-day and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

Table 4: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | 3 | < 10 | 95 - 105 | < 10 | 95 - 105 |

| Medium QC | 80 | < 10 | 95 - 105 | < 10 | 95 - 105 |

| High QC | 800 | < 10 | 95 - 105 | < 10 | 95 - 105 |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Analyte and proposed Internal Standard structures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hydroxy Dehydro Nifedipine Carboxylate - Acanthus Research [acanthusresearch.com]

- 3. glppharmastandards.com [glppharmastandards.com]

- 4. This compound | C16H14N2O7 | CID 13599653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectroscopyeurope.com [spectroscopyeurope.com]

- 6. researchgate.net [researchgate.net]

Application Note: HPLC-UV Analysis of Hydroxydehydro Nifedipine Carboxylate in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Hydroxydehydro Nifedipine (B1678770) Carboxylate, a key metabolite of the widely prescribed calcium channel blocker Nifedipine, in human plasma. The method utilizes a robust liquid-liquid extraction (LLE) procedure followed by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development where the quantification of this metabolite is crucial. All procedures are designed to ensure high sensitivity, specificity, and reproducibility.

Introduction

Nifedipine is a potent vasodilator used in the management of hypertension and angina pectoris. Its metabolism in the body leads to the formation of several metabolites, with Hydroxydehydro Nifedipine Carboxylate (also known as dehydronifedipinic acid) being a significant product. Monitoring the plasma concentrations of this metabolite is essential for understanding the complete pharmacokinetic profile of Nifedipine and for assessing patient-specific metabolic variations. This document outlines a validated HPLC-UV method for the reliable determination of this compound in human plasma.

Experimental Workflow

Experimental Protocols

Reagents and Materials

-

Solvents: HPLC grade acetonitrile (B52724), methanol, and ethyl acetate (B1210297).

-

Reagents: Formic acid, ortho-phosphoric acid, sodium hydroxide, and analytical grade water.

-

Standards: Reference standards of this compound and a suitable internal standard (e.g., a structurally similar compound not present in the plasma).

Sample Preparation: Liquid-Liquid Extraction

Due to the acidic nature of this compound, an acidic extraction is performed to ensure the analyte is in a neutral form for efficient extraction into an organic solvent.

-

Plasma Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge at 3000 rpm for 10 minutes to separate the plasma. Store plasma samples at -20°C or lower until analysis.

-

Acidification: To 1.0 mL of plasma in a polypropylene (B1209903) centrifuge tube, add a small volume of acid (e.g., phosphoric acid) to adjust the pH to approximately 3. This protonates the carboxylic acid group of the analyte.

-

Extraction: Add 5.0 mL of ethyl acetate to the acidified plasma sample.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the HPLC mobile phase. Vortex for 30 seconds to ensure complete dissolution.

-

Filtration/Centrifugation: Centrifuge the reconstituted sample at 10,000 rpm for 5 minutes to pellet any particulate matter. The supernatant is now ready for injection into the HPLC system.

HPLC-UV Conditions

The following chromatographic conditions are based on methods for the analysis of nifedipine and its acidic metabolites[1].

| Parameter | Condition |

| HPLC System | A standard HPLC system with a UV detector. |

| Column | C8 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm). |

| Mobile Phase | A gradient of acetonitrile and an acidic aqueous buffer (e.g., 0.1% formic acid in water). The gradient should be optimized to ensure good separation of the metabolite from endogenous plasma components and other nifedipine metabolites. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | Ambient or controlled at 25°C. |

| Injection Volume | 20 µL. |

| UV Wavelength | The UV detection wavelength should be optimized for this compound. A starting point could be in the range of 230-240 nm, which is commonly used for nifedipine and its metabolites. |

Method Validation

The analytical method should be validated according to standard bioanalytical method validation guidelines. The following parameters should be assessed:

-

Linearity: The linearity of the method should be established by analyzing a series of calibration standards prepared in blank plasma.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

-

Recovery: The extraction recovery of the analyte from plasma should be determined by comparing the peak areas of extracted samples to those of un-extracted standards.

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of endogenous plasma components and other potential interferences should be evaluated.

-

Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability) should be assessed.

Data Presentation

The following tables summarize the expected quantitative data for a validated HPLC-UV method for the analysis of this compound in plasma, based on typical performance characteristics for such assays[1].

Table 1: Chromatographic and Calibration Data

| Parameter | Expected Value |

| Retention Time | Analyte and IS should be well-resolved from endogenous peaks. |

| Linearity Range | e.g., 50 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 50 | < 15% | < 15% | 85 - 115% |

| Medium | 500 | < 15% | < 15% | 85 - 115% |

| High | 1500 | < 15% | < 15% | 85 - 115% |

Note: %CV = Coefficient of Variation

Table 3: Recovery

| Analyte | Extraction Recovery (%) |

| This compound | 70 - 95%[1] |

Conclusion

The described HPLC-UV method provides a reliable and robust approach for the quantification of this compound in human plasma. The detailed protocol for liquid-liquid extraction and the specified chromatographic conditions, when properly validated, will enable researchers and drug development professionals to accurately assess the pharmacokinetic properties of this important nifedipine metabolite. Careful attention to sample preparation, particularly the pH adjustment, is critical for achieving high recovery and reproducible results.

References

Application Note: Solid-Phase Extraction of Nifedipine and its Metabolites from Human Plasma

Introduction

Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely prescribed for the management of angina, hypertension, and Raynaud's phenomenon.[1][2][3] Accurate quantification of nifedipine and its metabolites in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[4][5] Solid-phase extraction (SPE) is a robust and widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and improved sample cleanup.[2] This application note provides a detailed protocol for the solid-phase extraction of nifedipine and its primary metabolites from human plasma, optimized for subsequent analysis by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary metabolites of nifedipine include dehydronifedipine, dehydronifedipinic acid, and dehydronifedipinolactone.[6] The protocol described herein is designed to efficiently extract these compounds with high recovery and precision.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated methods for the determination of nifedipine in human plasma using solid-phase extraction.

| Analyte | SPE Cartridge | Recovery (%) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |

| Nifedipine | C18 | > 93.9 | 5.0 | 5 - 400 | 1.4 - 4.2 | 3.9 - 5.6 | [3] |

| Nifedipine | C2 | > 90 | 2.0 | Not Specified | < 5.5 | < 5.5 | [7] |

| Nifedipine | Oasis HLB (30 mg/mL) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [8] |

| Nifedipine | C18 | Not Specified | 5.0 | 5.0 - 200.0 | Not Specified | Not Specified | [9] |

| Nifedipine and Metabolites | Ethyl acetate (B1210297) (LLE) | 70 - 95 | Not Specified | 50 - 200 (Nifedipine, I, III), 200 - 2000 (II) | 10 - 15 (Nifedipine, I, III), 15 - 20 (II) | Not Specified | [6] |

Metabolite I: dehydronifedipine, II: dehydronifedipinic acid, III: dehydronifedipinolactone. LLE: Liquid-Liquid Extraction, included for comparative purposes.

Experimental Workflow Diagram

Caption: Workflow for Solid-Phase Extraction of Nifedipine.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported for the solid-phase extraction of nifedipine from human plasma.[3][8][9]

1. Materials and Reagents

-

Nifedipine analytical standard

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Sodium Hydroxide (NaOH)

-

Formic Acid or Phosphoric Acid

-

Solid-Phase Extraction Cartridges (e.g., Oasis HLB 30 mg/mL, C18, or C2)[3][7][8][9]

-

Human plasma (blank, for calibration standards and quality controls)

2. Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve nifedipine and the internal standard in methanol to prepare individual stock solutions. Store these solutions at 2-8°C and protect them from light.

-

Working Solutions: Prepare working solutions by diluting the stock solutions with methanol or mobile phase to appropriate concentrations for spiking into plasma to create calibration standards and quality control (QC) samples.

3. Sample Preparation

-

Thaw frozen plasma samples at room temperature.

-

Pipette 0.5 mL of plasma into a clean centrifuge tube.

-

Add 50 µL of the internal standard working solution (e.g., 10 µg/mL amlodipine).[8]

-

Add 100 µL of 0.1 M NaOH to adjust the sample pH.[8] Some protocols suggest adjusting the pH to 9.

-

Vortex the sample for 30 seconds.

4. Solid-Phase Extraction Procedure

-

Cartridge Conditioning:

-

Place the SPE cartridges on a vacuum manifold.

-

Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Ensure the sorbent bed does not go dry between these steps.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned cartridge.

-

Apply a gentle vacuum (e.g., 2 psi) to slowly draw the sample through the sorbent bed.[8]

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Wash the cartridge with a second aliquot of 1 mL of water to remove any remaining salts.

-

-

Drying:

-

Dry the cartridge thoroughly by applying a high vacuum (e.g., 30 psi) for 1 minute to remove any residual water.[8]

-

-

Elution:

-

Place clean collection tubes inside the manifold.

-

Elute the analytes by passing 0.5 mL of the mobile phase (or a suitable organic solvent like methanol or acetonitrile) through the cartridge.

-

5. Analysis

-

The eluate is ready for direct injection into an HPLC or LC-MS/MS system.

-

An example of a mobile phase for HPLC analysis is a mixture of acetonitrile and 13 mM phosphate (B84403) buffer at pH 7 (65:35, v/v).[7]

-

For LC-MS/MS, a mobile phase of 2 mM ammonium (B1175870) acetate (pH adjusted to 3 with formic acid) and acetonitrile (80:20, v/v) has been used.[8]

-

Detection is typically performed using UV at 237-338 nm or by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[5][7][10]

Important Considerations:

-

Photosensitivity: Nifedipine is highly sensitive to light. All sample preparation and analysis steps should be performed under amber or yellow light, or in light-protected containers to prevent photodegradation.[4]

-

Method Validation: This protocol should be fully validated according to regulatory guidelines (e.g., FDA bioanalytical method validation) for selectivity, linearity, accuracy, precision, recovery, and stability before being used for the analysis of clinical or research samples.[8]

-

Metabolite Extraction: The polarity of nifedipine metabolites varies. The wash and elution steps may need to be optimized to ensure efficient recovery of all metabolites of interest. For instance, more polar metabolites might require a less organic wash solution and a more polar elution solvent.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Determination of nifedipine in human plasma by solid-phase extraction and high-performance liquid chromatography: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid chromatographic assay of nifedipine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of nifedipine in human plasma by on-line solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for "In Vitro" Metabolism of Nifedipine Using Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is widely prescribed for the management of hypertension and angina pectoris. The clinical efficacy and potential for drug-drug interactions of nifedipine are significantly influenced by its metabolism. In humans, nifedipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] The principal metabolic pathway involves the oxidation of the dihydropyridine ring to a pyridine (B92270) derivative, which is pharmacologically inactive.[2]

Understanding the in vitro metabolism of nifedipine is crucial for predicting its pharmacokinetic profile, assessing potential drug-drug interactions, and informing dose adjustments in specific patient populations. Human liver microsomes (HLMs) serve as a standard in vitro model for these studies as they contain a high concentration of drug-metabolizing enzymes, including CYP3A4.

These application notes provide detailed protocols for conducting in vitro metabolism studies of nifedipine using HLMs, including kinetic analysis and the determination of inhibitory potential.

Metabolic Pathway of Nifedipine

The primary metabolic transformation of nifedipine is the oxidation of its dihydropyridine ring to the corresponding pyridine analog, a reaction predominantly catalyzed by CYP3A4.

Caption: Metabolic pathway of nifedipine oxidation catalyzed by CYP3A4.

Experimental Protocols

Determination of Nifedipine Metabolic Stability in Human Liver Microsomes

This protocol outlines the steps to determine the rate of nifedipine metabolism in HLMs.

Materials:

-

Nifedipine

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate (B84403) Buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Tris-HCl Buffer

-

Magnesium Chloride (MgCl₂)

-

Water (HPLC-grade)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-